molecular formula C16H25NO2 B12538055 N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine CAS No. 663604-13-5

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B12538055
CAS No.: 663604-13-5
M. Wt: 263.37 g/mol
InChI Key: XXLMATAEGGLSON-UHFFFAOYSA-N
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Description

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups, a methoxy group, and a hydroxylamine functional group, which contribute to its distinct chemical behavior.

Properties

CAS No.

663604-13-5

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-[(3,5-ditert-butyl-4-methoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-18)9-13(14(12)19-7)16(4,5)6/h8-10,18H,1-7H3

InChI Key

XXLMATAEGGLSON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3,5-di-tert-butyl-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine involves its ability to interact with free radicals and reactive oxygen species. The compound’s hydroxylamine group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in a wider range of chemical reactions compared to its structurally similar counterparts.

Biological Activity

N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and mechanisms of action.

Chemical Structure and Properties

The compound this compound features a hydroxylamine functional group attached to a substituted aromatic ring. The presence of bulky tert-butyl groups enhances its lipophilicity and stability, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of hydroxylamines exhibit significant antimicrobial properties. For instance, compounds featuring similar structural motifs have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
Ciprofloxacin0.381Benchmark

This table illustrates the minimum inhibitory concentration (MIC) of the target compound compared to a standard antibiotic, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective properties of hydroxylamines have been explored in various models of oxidative stress. For example, studies on related compounds have shown that they can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS).

In vitro studies demonstrated that certain derivatives could significantly reduce cell death in glial cells exposed to t-butyl hydroperoxide (t-BuOOH), suggesting a protective mechanism against oxidative stress.

The biological activity of this compound is believed to involve several mechanisms:

  • Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit bacterial protein synthesis pathways, leading to bactericidal effects.
  • Biofilm Disruption : Some studies indicate that hydroxylamine derivatives can disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness in treating infections.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of hydroxylamines in various biological contexts:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several hydroxylamine derivatives against MRSA and other strains. The results indicated that modifications to the aromatic ring significantly impacted activity levels.
  • Neuroprotection in Cell Models : Research involving glial cell cultures showed that treatment with related hydroxylamines resulted in reduced levels of apoptosis markers when exposed to oxidative agents.

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